N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group and an acetamide side chain linked to a 4-bromo-3-methylphenyl moiety. The bromo and chloro substituents enhance lipophilicity and electronic effects, which may influence binding to biological targets .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-11-8-14(6-7-15(11)19)22-17(23)10-25-18-21-9-16(24-18)12-2-4-13(20)5-3-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYPMFQNZDBFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxazole derivative with a thiol compound.
Coupling with the bromo-methylphenyl group: The final step involves the coupling of the intermediate with the bromo-methylphenyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
The 1,3-oxazole core distinguishes this compound from analogs with 1,3,4-oxadiazole or 1,2,4-triazole rings. For example:
- Exhibits similar halogen substituents but lacks the methyl group on the phenyl ring, affecting steric interactions .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity
Halogen Substituents
- The 4-bromo and 4-chloro groups in the target compound enhance electronegativity and resistance to metabolic degradation compared to non-halogenated analogs.
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Retains the 4-chlorophenyl group but replaces the oxazole with a diaminopyrimidine ring, enabling stronger hydrogen bonding in crystal structures .
Alkyl/Aryl Substituents
Physicochemical Properties
- Melting Points :
- Solubility :
- Bromo and chloro substituents reduce aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 8j in : 84% yield, 195–197°C m.p.) .
Biological Activity
Chemical Structure and Properties
Chemical Formula: CHBrClNOS
Molecular Weight: 397.72 g/mol
IUPAC Name: N-(4-bromo-3-methylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
The compound features a bromo-substituted aromatic ring, a chlorophenyl group, and an oxazole moiety linked through a sulfanyl group. This structural complexity contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, compounds containing oxazole and sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The synthesized derivatives of compounds similar to this compound have shown promising results as acetylcholinesterase (AChE) inhibitors and urease inhibitors.
Acetylcholinesterase Inhibition
The inhibition of AChE is significant for treating conditions like Alzheimer's disease. Compounds with similar structures have demonstrated strong inhibitory activity with IC values ranging from 1.13 µM to 6.28 µM .
Urease Inhibition
Urease inhibitors are vital in managing infections caused by urease-producing bacteria. The IC values for urease inhibition of related compounds were reported as follows:
| Compound | IC (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
| Compound C | 1.21 ± 0.005 |
Other Pharmacological Activities
The pharmacological behavior of similar compounds has been associated with various activities such as:
- Anti-inflammatory
- Antitumor
- Antiproliferative
These activities are often attributed to the presence of specific functional groups like the sulfamoyl group, which has been linked to antibacterial action and enzyme inhibition .
Study on Antibacterial Properties
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory effects of synthesized compounds bearing piperidine and oxazole moieties. The findings highlighted their potential as effective AChE inhibitors, with some compounds demonstrating IC values significantly lower than those of existing drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
